![molecular formula C11H9ClF3N3 B2633036 1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine CAS No. 374559-96-3](/img/structure/B2633036.png)
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. In this particular compound, the pyrazole ring is substituted with a 2-chloro-5-(trifluoromethyl)phenyl group at the 1-position and a methyl group at the 3-position .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a type of aromatic heterocycle. The 2-chloro-5-(trifluoromethyl)phenyl group is a type of aryl group, which is a functional group derived from simple aromatic rings where one hydrogen atom is removed from the ring. The trifluoromethyl group (-CF3) is an organofluorine group that has the distinguishing characteristic of being highly electronegative, which can significantly influence the chemical behavior of the molecules .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The presence of the trifluoromethyl group can also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the pyrazole ring and the 2-chloro-5-(trifluoromethyl)phenyl group. For example, the trifluoromethyl group is highly electronegative, which can influence the polarity and hence the solubility of the compound .Aplicaciones Científicas De Investigación
Agrochemical Applications
Trifluoromethylpyridines, which share a similar structure with the compound , are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to their superior pest control properties .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . This suggests potential applications of “1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine” in veterinary medicine.
Synthesis of Aryl- and Hetarylfurocoumarins
The compound can be used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .
Synthesis of Et Canthinone-3-carboxylates
The compound can be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Antimicrobial Applications
Derivatives of the compound, such as dichloro aniline derivatives, have shown potent antimicrobial activity, with MIC values as low as 0.5 µg/mL .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3/c1-6-4-10(16)18(17-6)9-5-7(11(13,14)15)2-3-8(9)12/h2-5H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSLMDNIWHDPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


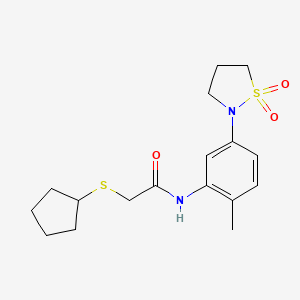
![4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2632956.png)
![2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2632959.png)
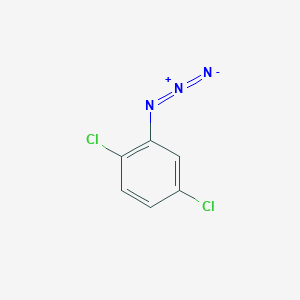
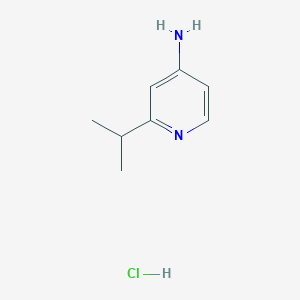
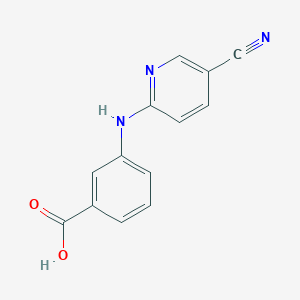
![1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea](/img/structure/B2632965.png)
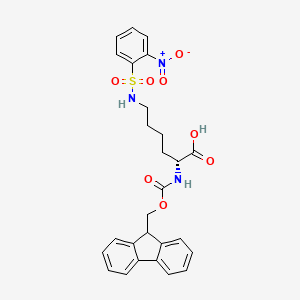

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2632970.png)
![Methyl 2-(7-methoxybenzofuran-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2632971.png)
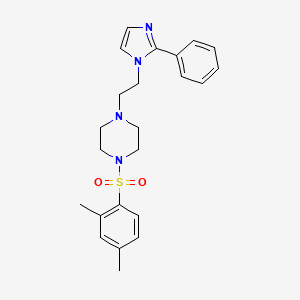
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2632975.png)